4-Chloro-3-nitroquinoline
Overview
Description
4-Chloro-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the fourth position and a nitro group at the third position on the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
Target of Action
Quinoline derivatives such as imidazoquinolines have been known to target toll-like receptors-7 and -8 (tlr7/8), which are expressed abundantly on antigen-presenting cells . These receptors play a crucial role in the immune response, making them potential targets for the development of new efficacious vaccines .
Mode of Action
It’s worth noting that imidazoquinolines, a class of quinoline derivatives, have been shown to activate antigen-presenting cells (apcs) directly through their interaction with co-stimulatory molecules and cytokines, evoking a powerful adaptive immune response . This suggests that 4-Chloro-3-nitroquinoline might interact with its targets in a similar manner.
Biochemical Pathways
The activation of tlr7/8 by imidazoquinolines enhances dendritic cell (dc) activation and cellular immunity . This implies that this compound might affect similar pathways, leading to downstream effects on the immune response.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and slightly soluble in chloroform and methanol . These properties could potentially impact its bioavailability.
Result of Action
Given the known effects of similar quinoline derivatives, it’s plausible that this compound could induce changes in immune cell populations and potentially enhance the immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitroquinoline typically involves the nitration of 4-chloroquinoline. One common method includes the reaction of 4-chloroquinoline with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid.
Substitution: Amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products:
Reduction: 4-Chloro-3-aminoquinoline.
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
4-Chloro-3-nitroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
4-Chloroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroquinoline: Lacks the chlorine atom, which affects its substitution reactions.
4-Bromo-3-nitroquinoline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness: 4-Chloro-3-nitroquinoline is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-chloro-3-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-6-3-1-2-4-7(6)11-5-8(9)12(13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFUZDDJSQVQBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460883 | |
Record name | 4-Chloro-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39061-97-7 | |
Record name | 4-Chloro-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Chloro-3-nitroquinoline in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing more complex heterocyclic systems. For example, it can be reacted with 2-(4-aminophenyl)-2-methylpropanenitrile to yield 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile [], a crucial intermediate in synthesizing various PI3K/mTOR inhibitors. This highlights the compound's utility in medicinal chemistry.
Q2: How can this compound be utilized to synthesize ring-fused pyridazines?
A2: this compound can be subjected to Ullmann coupling in amide solvents to yield 3,3′-dinitro-4,4′-biquinolyl []. This dimer can then undergo reductive ring closure, leading to the formation of diquinolino-pyridazines and their corresponding N-oxides []. This synthetic route showcases the potential of this compound as a precursor for generating diverse heterocyclic frameworks.
Q3: Are there any alternative reaction pathways observed with this compound besides ring-fused pyridazine synthesis?
A3: Interestingly, when treated with hydrazine and sodium hydroxide, 3,3′-dinitro-4,4′-biquinolyl, derived from this compound, undergoes a nucleophilic aromatic substitution reaction. This results in the displacement of a nitro group and formation of an N-hydroxypyrrole derivative []. This example demonstrates the reactivity of the nitro group in this compound and the possibility of alternative reaction pathways depending on the reaction conditions and reagents used.
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